N-dodecyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
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Overview
Description
N-dodecyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide: is a compound belonging to the class of 4-hydroxy-2-quinolones.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-dodecyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves the acylation of 4-hydroxy-2-quinolone derivatives. One common method includes the reaction of 4-hydroxy-2-quinolone with dodecylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-dodecyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form hydroquinoline derivatives.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Various substituted amides and thioamides.
Scientific Research Applications
Chemistry: N-dodecyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, this compound has been studied for its antimicrobial properties. It has shown activity against various bacterial strains, making it a potential candidate for the development of new antibiotics .
Medicine: The compound’s analgesic properties have been explored, and it has shown promise as a lead compound for the development of new pain-relief medications .
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of dyes and pigments. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of N-dodecyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways in bacteria. This inhibition results in the bactericidal effect observed in antimicrobial studies .
Comparison with Similar Compounds
- N-decyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
- N-undecyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
- N-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
Uniqueness: N-dodecyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide stands out due to its longer alkyl chain, which enhances its lipophilicity and membrane permeability. This property contributes to its higher biological activity compared to shorter-chain analogs .
Properties
Molecular Formula |
C22H32N2O3 |
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Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-dodecyl-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C22H32N2O3/c1-2-3-4-5-6-7-8-9-10-13-16-23-21(26)19-20(25)17-14-11-12-15-18(17)24-22(19)27/h11-12,14-15H,2-10,13,16H2,1H3,(H,23,26)(H2,24,25,27) |
InChI Key |
LFXKAXGKAJHITL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)C1=C(C2=CC=CC=C2NC1=O)O |
Origin of Product |
United States |
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